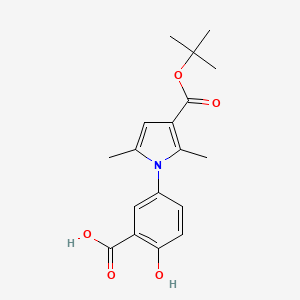

1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester

Description

Properties

IUPAC Name |

5-[2,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-1-yl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-10-8-13(17(23)24-18(3,4)5)11(2)19(10)12-6-7-15(20)14(9-12)16(21)22/h6-9,20H,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDXUJZOCZHBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=C(C=C2)O)C(=O)O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Carboxy-4-hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

It features a pyrrole ring substituted with carboxylic acid and hydroxy groups, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions, including esterification and cyclization processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related pyrrole derivatives against various pathogens. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Acinetobacter baumannii | Moderate activity |

| Klebsiella pneumoniae | Effective |

| Pseudomonas aeruginosa | Limited activity |

| Clostridioides difficile | Moderate activity |

| Candida auris | Effective |

The structure-activity relationship (SAR) studies suggest that the presence of both carboxylic and hydroxy groups enhances antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. A549 human lung cancer cells were used to assess cytotoxicity, revealing that certain derivatives exhibited significant antiproliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

- Antimicrobial Screening : A study involving a library of pyrrole derivatives demonstrated that compounds similar to this compound showed varied efficacy against multidrug-resistant strains. The broth microdilution method was employed, revealing structure-dependent activity .

- Cytotoxicity Assays : In another study focusing on cancer cell lines, the compound was tested against several types of cancer cells, showing promising results in inhibiting cell growth. The findings support further investigation into its mechanisms of action and potential clinical applications .

Research Findings

Research has demonstrated that modifications to the pyrrole structure can significantly impact biological activity. For instance, introducing different substituents on the aromatic ring can enhance or diminish antimicrobial properties. The following table summarizes key findings from recent studies:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased antimicrobial activity |

| Methyl Group Substitution | Enhanced anticancer properties |

| Carboxylic Acid Presence | Essential for bioactivity |

Comparison with Similar Compounds

1-{[(tert-Butoxy)carbonyl]amino}-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Structural Features: Shares the 2,5-dimethylpyrrole core and tert-butyl ester but replaces the 3-carboxy-4-hydroxyphenyl group with a tert-butoxycarbonylamino moiety.

- Functional Implications: The amino-protecting group (Boc) may enhance stability in peptide synthesis, whereas the phenyl substituent in the target compound could enable π-π interactions in drug design .

1-[1-(Ethoxycarbonyl)piperidin-4-yl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Structural Features : Replaces the phenyl group with an ethoxycarbonyl-piperidine moiety.

Thermal Stability and Degradation

Polymer-Based tert-Butyl Esters (MA20 vs. A20)

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- Hazards: Classified as skin/eye irritant and respiratory toxicant. Requires ventilation and protective equipment . 2.3.2 cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester

Handling : Requires precautions against inhalation and skin contact, similar to other tert-butyl esters .

- Inference for Target Compound : Likely shares comparable hazards due to the reactive tert-butyl ester and aromatic substituents.

Preparation Methods

Bromination and Ring-Closure Reaction

A common approach starts with bromination of propionaldehyde to yield 2-bromopropionaldehyde under mild temperature (0–50 °C) using an aprotic solvent such as toluene, dichloromethane, or dimethylformamide. This intermediate then undergoes a ring-closure reaction with methyl or tert-butyl acetoacetate and ammonia or ammonium hydroxide to form the substituted pyrrole core.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | Propionaldehyde + Bromine | 0–50 °C, aprotic solvent | Temperature control critical |

| Ring-closure | 2-Bromopropionaldehyde + Acetoacetate + Ammonia | 0–50 °C, alkaline conditions | Forms 2,5-dimethyl pyrrole ester |

This method avoids environmentally harmful reagents like sodium nitrite and zinc, improving industrial scalability and reducing pollution.

Use of tert-Butyl Acetoacetate and In Situ Hydrolysis

The synthesis can utilize tert-butyl acetoacetate as a starting material, which upon condensation with 2-bromoketones and amines forms tert-butyl esters of pyrrole-3-carboxylic acids. A notable advancement is the one-step continuous flow synthesis where the hydrogen bromide generated during the Hantzsch reaction is exploited to hydrolyze the tert-butyl ester in situ, yielding the free acid in a single microreactor step.

- Continuous flow process allows rapid reaction times and good yields.

- In situ hydrolysis simplifies purification by avoiding separate hydrolysis steps.

- Suitable for various substituted pyrrole derivatives including the target compound.

Multi-Step Synthesis Including Condensation, Decarboxylation, and Esterification

Other synthetic routes involve:

- Knorr condensation reactions between brominated aldehydes and acetoacetate derivatives

- Selective hydrolysis and decarboxylation steps to modify ester groups

- Final esterification to introduce the tert-butyl ester protecting group on the carboxylic acid

These methods provide flexibility in modifying substituents on the pyrrole ring but may involve longer synthetic routes and more complex operations.

Detailed Research Findings and Data

Reaction Yields and Purity

Reaction Conditions Summary

| Step | Temperature (°C) | Solvent(s) | Time (h) | Notes |

|---|---|---|---|---|

| Bromination | 0–50 | Aprotic solvents (toluene, DCM, DMF) | 3–5 | Temperature control critical |

| Ring-closure condensation | 0–50 | Aqueous ammonia + organic solvent | 10–14 | Alkaline conditions preferred |

| Hydrolysis (in situ) | Ambient to 50 | Continuous flow microreactor | Minutes | Utilizes HBr byproduct |

| Esterification | Variable | Organic solvents | Variable | Protects carboxylic acid group |

Environmental and Economic Considerations

- Avoidance of sodium nitrite and zinc reduces environmental pollution.

- Use of readily available raw materials like methyl acetoacetate and ammonia facilitates cost-effective production.

- Continuous flow synthesis enhances process safety, reproducibility, and throughput.

- Hydrolysis of tert-butyl esters in situ minimizes waste and simplifies downstream processing.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Major Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Bromination + ring-closure (methyl acetoacetate) | Propionaldehyde, bromine, methyl acetoacetate, ammonia | Bromination → ring closure → crystallization | Mild conditions, available raw materials, scalable | Moderate yield, multi-step |

| Continuous flow synthesis with in situ hydrolysis | tert-Butyl acetoacetate, amines, 2-bromoketones | Hantzsch reaction → in situ ester hydrolysis | Fast, high yield, single-step, industrially viable | Requires flow reactor setup |

| Multi-step condensation and decarboxylation | Brominated aldehydes, acetoacetate derivatives | Condensation → hydrolysis → decarboxylation → esterification | Flexible substitution patterns | Longer routes, complex operations |

Q & A

Q. What are the optimal synthetic routes for this compound, and how can researchers validate intermediate purity?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Formation of the pyrrole core via palladium-catalyzed cyclization, as described in reductive cyclization methods using formic acid derivatives as CO surrogates .

- Step 2: Introduction of the tert-butyl ester group via acid-catalyzed esterification (e.g., using Boc anhydride under anhydrous conditions) .

- Step 3: Functionalization of the phenyl ring with carboxyl and hydroxyl groups via Suzuki-Miyaura coupling, requiring precise control of pH and temperature to avoid ester hydrolysis .

Validation: - Monitor reaction progress using HPLC with UV detection (λ = 254 nm) .

- Confirm intermediate purity via H NMR (e.g., tert-butyl singlet at δ 1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) and mass spectrometry (expected [M+H] ~395 g/mol based on analogous structures) .

Q. How should researchers characterize this compound’s stability under experimental conditions?

Methodological Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) at 25–150°C to assess decomposition thresholds. Evidence suggests tert-butyl esters degrade above 100°C .

- pH Sensitivity: Conduct accelerated stability studies in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Monitor ester hydrolysis via LC-MS, noting increased carboxylic acid peaks (m/z shift ~56 Da) .

- Light Sensitivity: Store in amber vials under inert gas (N/Ar) to prevent photolytic cleavage of the pyrrole ring .

Advanced Research Questions

Q. How can contradictory data on catalytic efficiency in synthesis be resolved?

Methodological Answer: Contradictions often arise from variations in:

- Catalyst Loading: Optimize palladium (0) catalyst concentrations (e.g., 2–5 mol%) and ligand ratios (e.g., 1:1 PPh/Pd) to balance yield and side reactions .

- Solvent Systems: Compare polar aprotic solvents (DMF, THF) versus non-polar alternatives (toluene) to assess reaction kinetics. DMF may accelerate cyclization but increase ester hydrolysis risk .

Resolution Strategy: - Design a Design of Experiments (DoE) matrix to isolate variables (temperature, solvent, catalyst).

- Validate with kinetic profiling using in situ IR spectroscopy to track intermediate formation .

Q. What computational approaches predict metabolic pathways and toxicity?

Methodological Answer:

- Metabolic Prediction: Use in silico tools like EPA DSSTox to model esterase-mediated hydrolysis of the tert-butyl group, generating the active carboxylic acid metabolite .

- Toxicity Profiling: Apply QSAR models to assess acute toxicity (e.g., LD prediction for inhalation/oral exposure) based on structural analogs .

Experimental Validation: - Compare computational results with in vitro hepatocyte assays (e.g., human liver microsomes) to quantify metabolic clearance rates .

Q. How to design an in vivo study to evaluate pharmacokinetic behavior?

Methodological Answer:

- Dosing: Administer the compound intravenously (1–5 mg/kg) in rodent models to measure bioavailability.

- Sample Analysis: Use LC-MS/MS to detect the parent compound and metabolites (e.g., hydrolyzed carboxylic acid) in plasma. Expected metabolites should align with in silico predictions .

- Tissue Distribution: Perform whole-body autoradiography or mass spectrometry imaging to assess accumulation in target organs (e.g., liver, kidneys) .

Contradiction Analysis and Best Practices

Q. How to address conflicting safety classifications in literature?

Example: While some safety data sheets classify the compound as non-hazardous , others note acute toxicity (Category 4 for oral/dermal exposure) . Resolution:

- Conduct in-house hazard testing per GHS guidelines, including Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos.

- Cross-reference Safety Data Sheets (SDS) from multiple suppliers (e.g., Key Organics, J & W PharmLab) to identify consensus hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.